Nitrothiophene-1,3,4-Oxadiazole Scaffold: Potent Antibacterial Activity Against Multidrug-Resistant S. aureus
Direct quantitative data for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide have not been reported in peer-reviewed literature. However, a closely related nitrothiophene-1,3,4-oxadiazole analogue (compound 21 from Wang et al.) demonstrated MIC values of 0.20–0.78 μg/mL against five multidrug-resistant S. aureus strains (NRS-1, NRS-70, NRS-100, NRS-108, NRS-271), outperforming vancomycin in vitro (MIC 1.56 μg/mL against the same strains) [1]. The shared nitrothiophene-1,3,4-oxadiazole scaffold between compound 21 and the target compound supports class-level inference of antibacterial potential, though the impact of the 3,4-dimethoxyphenyl substitution on antibacterial potency remains unquantified for CAS 922916-38-9.
| Evidence Dimension | In vitro antibacterial potency against multidrug-resistant S. aureus |
|---|---|
| Target Compound Data | Not yet reported for CAS 922916-38-9 |
| Comparator Or Baseline | Compound 21 (oxadiazole nitrothiophene bioisostere): MIC 0.20–0.78 μg/mL; Vancomycin: MIC 1.56 μg/mL |
| Quantified Difference | Compound 21 exhibits 2–8-fold lower MIC than vancomycin against MDR S. aureus strains |
| Conditions | Broth microdilution assay; S. aureus strains Newman, NRS-1, NRS-70, NRS-100, NRS-108, NRS-271 |
Why This Matters
Establishes a benchmark that nitrothiophene-1,3,4-oxadiazole chemotypes can achieve sub-μg/mL antibacterial activity against clinically relevant MDR pathogens, justifying procurement of the target compound for SAR expansion.
- [1] Wang ZC, Li WT, Ouyang QQ, Wu JX, Yu LT, Zhong W, et al. Capsaicin derivatives with nitrothiophene substituents: Design, synthesis and antibacterial activity against multidrug-resistant S. aureus. Eur J Med Chem. 2020;198:112352. doi:10.1016/j.ejmech.2020.112352 View Source
